![molecular formula C25H30N4O2S B560454 N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide CAS No. 1580000-17-4](/img/structure/B560454.png)
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide
Overview
Description
Novel dopamine D3 receptor-selective partial agonist
Novel dopamine D3 receptor-selective partial agonist; High Quality Biochemicals for Research Uses
Mechanism of Action
Target of Action
The primary target of OS-3-106 is the Dopamine D3 receptor (D3R) . The D3R is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including mood, reward, addiction, and movement.
Mode of Action
OS-3-106 acts as a selective agonist for the D3R . It binds with high affinity (Ki = 0.2 nM) at the D3R . As an agonist, it mimics the action of dopamine, the natural ligand for D3R, leading to the activation of the receptor and subsequent intracellular signaling pathways.
Biochemical Pathways
Activation of D3R typically inhibits the production of cyclic adenosine monophosphate (cAMP), thereby affecting downstream signaling pathways involved in various physiological processes .
Pharmacokinetics
It is known that os-3-106 is capable of penetrating the blood-brain barrier (bbb), which is crucial for its activity in the central nervous system .
Result of Action
The molecular and cellular effects of OS-3-106’s action are likely to be diverse, given the wide range of processes regulated by D3R. Its activation can lead to changes in neuronal activity and neurotransmission, potentially influencing behaviors associated with the dopaminergic system, such as mood and reward. It has been suggested that OS-3-106 can be used for psychoactivator addiction research .
Biochemical Analysis
Biochemical Properties
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D3 receptors, acting as an antagonist . This interaction is significant as it influences the receptor’s activity, potentially affecting neurological functions and disorders.
Cellular Effects
The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine D3 receptors can alter signaling pathways involved in emotional and cognitive functions . Additionally, it may impact gene expression related to these pathways, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to dopamine D3 receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to bind to these receptors with high affinity and selectivity underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to a decrease in efficacy
Dosage Effects in Animal Models
The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and overall activity. These interactions can affect metabolic flux and metabolite levels, further impacting the compound’s efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic settings.
Transport and Distribution
The transport and distribution of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide within cells and tissues are critical factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article synthesizes existing research findings, highlighting its biological activity, structure-activity relationships (SAR), and implications for drug development.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the following:
- Molecular Formula : C25H30N4O2S
- Molecular Weight : 454.6 g/mol
- IUPAC Name : N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-thiazol-4-yl-benzamide
- Synonyms : BP897, OS-3-106
The structure features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, which are critical for its biological activity.
Dopamine D3 Receptor Affinity
Research indicates that this compound exhibits high affinity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. A study demonstrated that the compound binds with a dissociation constant (Kd) of 1.2 nM to human D3 receptors, showing a preference over D2 receptors with a Kd of 40-fold higher . This selectivity suggests potential applications in treating conditions such as schizophrenia and addiction.
Antitumor Activity
The thiazole component of the compound contributes significantly to its antitumor properties. Thiazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values below 2 µg/mL against A-431 and Jurkat cells, indicating strong potential as anticancer agents . The presence of electron-donating groups like methoxy enhances this activity by stabilizing the interaction with target proteins.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Thiazole derivatives have been associated with antibacterial effects against Gram-positive bacteria, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin . The methoxy group may play a role in enhancing solubility and bioavailability, contributing to its effectiveness.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Piperazine Moiety : Essential for binding to dopamine receptors; modifications can alter affinity.
- Thiazole Ring : Critical for antitumor activity; variations in substituents can enhance or reduce efficacy.
- Methoxy Group : Enhances lipophilicity and receptor binding; its position on the phenyl ring can significantly affect biological outcomes.
Case Study 1: Neuropharmacological Applications
In vitro studies involving radiolabeled versions of the compound have shown promising results in targeting D3 receptors in brain tissues. Autoradiography revealed specific binding patterns in regions associated with reward and addiction pathways . This suggests potential therapeutic avenues for treating substance use disorders.
Case Study 2: Anticancer Research
A series of thiazole-based compounds were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the thiazole ring could lead to enhanced cytotoxicity, with some derivatives surpassing traditional chemotherapeutics in efficacy .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperazine moiety, which is commonly associated with various pharmacological activities. The molecular formula is with a molecular weight of 1047.3 g/mol . The structural features include:
- Piperazine Ring : Known for its role in enhancing the bioactivity of compounds.
- Thiazole Group : Often linked to antimicrobial and antifungal properties.
- Methoxyphenyl Substituent : Contributes to the lipophilicity and receptor binding affinity.
Dopamine Receptor Modulation
One of the primary applications of this compound lies in its interaction with dopamine receptors, specifically the D3 receptor. Research indicates that derivatives of this compound exhibit high affinity for D3 receptors, making them potential candidates for treating conditions like schizophrenia and addiction .
- Case Study : A study highlighted that certain analogs demonstrated selectivity towards D3 receptors with an inhibition constant of approximately 1 nM, indicating strong binding affinity .
Antidepressant Effects
The piperazine structure is frequently associated with antidepressant activity. Compounds similar to N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide have shown promise in preclinical models for their potential to alleviate symptoms of depression through modulation of serotonin pathways .
Anticancer Activity
Emerging research suggests that thiazole-containing compounds possess anticancer properties. The thiazole moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
In Vitro Studies
Numerous in vitro studies have been conducted to assess the biological activity of this compound.
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Various synthetic strategies have been explored to optimize yield and purity, including:
- Piperazine Derivatives : Starting materials often include substituted piperazines that can be modified through electrophilic aromatic substitution.
- Thiazole Formation : The thiazole ring can be introduced via cyclization reactions involving thioketones or thioamides.
Properties
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-31-24-7-3-2-6-23(24)29-16-14-28(15-17-29)13-5-4-12-26-25(30)21-10-8-20(9-11-21)22-18-32-19-27-22/h2-3,6-11,18-19H,4-5,12-17H2,1H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWFVVKSJUSKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C4=CSC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OS-3-106 interact with dopamine receptors and what are the downstream effects?
A1: OS-3-106 acts as a partial agonist at dopamine D3 receptors (D3R) with a high selectivity over D2 receptors (D2R) []. This means it binds to D3Rs and partially activates them, but with less efficacy than the endogenous ligand dopamine. This partial agonism likely contributes to its effects on reducing cocaine self-administration. By partially stimulating D3Rs, OS-3-106 may help to normalize dopamine signaling pathways that are disrupted in cocaine addiction.
- Reduced cocaine self-administration: It decreased both the number of cocaine infusions taken and the rate of responding for cocaine in a dose-dependent manner []. This suggests a reduction in the rewarding effects of cocaine.
- Impacted cocaine and sucrose reinforcement: In a multiple-variable interval schedule, OS-3-106 decreased response rates for both cocaine and sucrose reinforcement, indicating a potential decrease in the motivation to work for rewards in general [].
- Showed selectivity for D3R-mediated behavior: It attenuated yawning induced by low doses of the D3R agonist 7-OH-DPAT, but not the yawning induced by higher doses, which is thought to be mediated by D2Rs [].
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